REACTION_SMILES
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[CH2:2]([c:3]1[cH:4][c:5]([O:6][CH3:7])[c:8]([O:9][CH3:10])[cH:11][cH:12]1)[NH2:13].[ClH:1].[Na:14][O:15][C:16]#[N:17].[OH2:18]>>[CH2:2]([c:3]1[cH:4][c:5]([O:6][CH3:7])[c:8]([O:9][CH3:10])[cH:11][cH:12]1)[NH:13][C:16](=[O:15])[NH2:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(CN)cc1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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N#CO[Na]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CO[Na]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COc1ccc(CNC(N)=O)cc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |